6-(Methylamino)naphthalene-2-sulphonic acid
Description
Properties
CAS No. |
64375-16-2 |
|---|---|
Molecular Formula |
C11H11NO3S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
6-(methylamino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C11H11NO3S/c1-12-10-4-2-9-7-11(16(13,14)15)5-3-8(9)6-10/h2-7,12H,1H3,(H,13,14,15) |
InChI Key |
UEGNVVBWZPHEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Route
The synthesis of 6-(Methylamino)naphthalene-2-sulphonic acid typically involves:
- Sulfonation of naphthalene or hydroxylated naphthalene derivatives to introduce the sulfonic acid group.
- Introduction of the methylamino group via amination or substitution reactions.
- Hydroxylation or selective functional group transformations to achieve the correct substitution pattern.
Detailed Preparation Routes
Starting from Naphthalene Derivatives
A multi-step process can be outlined as follows, based on sulfonation, hydroxylation, and amination steps:
Notes on Step 4: Amination
- Amination to introduce the methylamino group often involves diazotization of amino precursors followed by substitution or direct nucleophilic substitution on halogenated intermediates.
- Sodium nitrite and hydrochloric acid at low temperatures (0–5 °C) are used to generate diazonium salts, which then undergo substitution reactions to yield amino derivatives.
Alternative Routes
Process Parameters and Optimization
Research Findings and Yield Data
- The continuous process for producing β-naphthol alkali salts from naphthalene via sulfonation and hydrolysis has demonstrated improved yield and selectivity when drying and centrifugation steps are incorporated post-hydrolysis.
- Amino-hydroxy-naphthalene-sulfonic acids prepared by diazotization and substitution show high regioselectivity for the 6-position methylamino substitution when starting from 2-hydroxy-naphthalene sulfonic acid.
- Thermal treatments and controlled vacuum concentration steps enhance the purity of naphthalene sulfonic acid intermediates, which is critical for downstream amination steps.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6-(Methylamino)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles like sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Sulfonates or sulfinates
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
6-(Methylamino)naphthalene-2-sulphonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 6-(Methylamino)naphthalene-2-sulphonic acid involves its interaction with various molecular targets. The sulfonic acid group enhances its solubility in water, allowing it to interact with biological molecules. The methylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Table 1: Structural Features of Key Naphthalene Sulfonic Acid Derivatives
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 6-(Methylamino)naphthalene-2-sulphonic acid | -NHCH₃ (6), -SO₃H (2) | C₁₁H₁₁NO₃S | 237.271 | 64375-16-2 |
| 6-Aminonaphthalene-2-sulfonic acid (Broenner's acid) | -NH₂ (6), -SO₃H (2) | C₁₀H₉NO₃S | 223.246 | 93-00-5 |
| 6-Amino-N-methylnaphthalene-2-sulfonamide | -NH₂ (6), -SO₂NHCH₃ (2) | C₁₁H₁₂N₂O₂S | 236.289 | 104295-55-8 |
| Naphthalene-2-sulphonic acid monohydrate | -SO₃H (2), H₂O (hydration) | C₁₀H₁₀O₄S | 226.24 (anhydrous base) | 120-18-3 |
| Potassium 6-hydroxynaphthalene-2-sulfonate | -OH (6), -SO₃⁻K⁺ (2) | C₁₀H₇KO₄S | 270.33 | 842-19-3 |
Key Observations :
- Broenner's acid (6-aminonaphthalene-2-sulfonic acid) lacks the methyl group on the amino substituent, reducing its molecular weight compared to the target compound .
- 6-Amino-N-methylnaphthalene-2-sulfonamide replaces the sulfonic acid (-SO₃H) with a sulfonamide (-SO₂NHCH₃), altering solubility and reactivity .
- Potassium 6-hydroxynaphthalene-2-sulfonate features a hydroxyl group at position 6 and a potassium counterion, enhancing its ionic character .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | 6-(Methylamino)naphthalene-2-sulphonic Acid | Broenner's Acid | 6-Amino-N-methylnaphthalene-2-sulfonamide |
|---|---|---|---|
| LogP | 0.379 | ~0.2 (estimated) | 1.2 (estimated) |
| Water Solubility | Moderate (due to -SO₃H) | High | Low (sulfonamide group) |
| Stability | Stable under HPLC conditions | Stable | Hydrolyzes under acidic conditions |
| Analytical Method | RP-HPLC (MeCN/H₂O/H₃PO₄) | TLC, HPLC | LC-MS |
Key Findings :
- The methylamino group in the target compound increases hydrophobicity (higher LogP) compared to Broenner's acid .
- Sulfonamide derivatives exhibit lower water solubility due to reduced ionic character .
- The sulfonic acid group in Broenner's acid and the target compound enhances stability in aqueous media compared to sulfonamides .
Biological Activity
6-(Methylamino)naphthalene-2-sulphonic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article examines the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications.
- Molecular Formula : C11H13N1O3S
- Molecular Weight : 241.29 g/mol
- IUPAC Name : 6-(Methylamino)naphthalene-2-sulphonic acid
Antimicrobial Properties
Research indicates that 6-(Methylamino)naphthalene-2-sulphonic acid exhibits significant antimicrobial activity. In a study investigating various naphthalene sulfonate derivatives, this compound was shown to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these bacteria was determined to be low, suggesting potent antimicrobial efficacy .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that 6-(Methylamino)naphthalene-2-sulphonic acid can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage. The antioxidant capacity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, where it exhibited a significant reduction in radical concentration .
The biological mechanisms through which 6-(Methylamino)naphthalene-2-sulphonic acid exerts its effects are still being elucidated. Preliminary findings suggest that its antimicrobial action may involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival. Additionally, the antioxidant activity may be attributed to the presence of the sulfonic acid group, which enhances electron donation capabilities .
Study on Antimicrobial Efficacy
A recent study conducted on various naphthalene sulfonate derivatives included 6-(Methylamino)naphthalene-2-sulphonic acid as one of the key compounds tested against pathogenic bacteria. The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation significantly. This suggests its potential use in treating infections caused by biofilm-forming bacteria .
Oxidative Stress and Cellular Repair
Another study focused on the oxidative stress response in aquatic organisms exposed to naphthalene sulfonates, including derivatives like 6-(Methylamino)naphthalene-2-sulphonic acid. The study measured biomarkers such as malondialdehyde (MDA) levels and antioxidant enzyme activities (SOD, CAT). Results showed that exposure led to increased oxidative stress initially; however, recovery was observed over time as cellular repair mechanisms were activated .
Pharmaceutical Development
Due to its biological activities, 6-(Methylamino)naphthalene-2-sulphonic acid is being explored for potential applications in drug development, particularly as an antimicrobial agent. Its ability to inhibit bacterial growth suggests it could be a candidate for formulating new antibiotics .
Analytical Chemistry
In analytical chemistry, this compound is utilized in high-performance liquid chromatography (HPLC) for separating complex mixtures. Its distinct chemical properties allow for effective purification processes in pharmacokinetics studies .
Q & A
Q. What are the optimal synthetic routes for 6-(Methylamino)naphthalene-2-sulphonic acid, and how do reaction conditions influence yield?
The synthesis of naphthalene sulfonic acid derivatives typically involves sulfonation, amination, and methylation steps. For example, sulfonation of naphthalene derivatives (e.g., 2-naphthol) with concentrated sulfuric acid at 100–160°C forms sulfonic acid intermediates, followed by amination and methylation . Yield optimization requires precise control of temperature, stoichiometry, and catalysts. For instance, excess methylamine and controlled pH (e.g., alkaline conditions) improve methylation efficiency. Characterization via HPLC or NMR is critical to confirm structural integrity and purity .
Q. What analytical techniques are most effective for characterizing 6-(Methylamino)naphthalene-2-sulphonic acid?
Key techniques include:
- NMR Spectroscopy : To confirm methylamino and sulfonic acid group positions (e.g., H and C NMR shifts for aromatic protons and sulfonate groups) .
- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS to detect [M–H] ions) .
- FT-IR : To identify functional groups (e.g., S=O stretching at ~1040 cm and N–H bending at ~1600 cm) .
- X-ray Crystallography : For resolving crystal structure and hydrogen-bonding networks, if crystalline .
Q. How does the solubility of 6-(Methylamino)naphthalene-2-sulphonic acid vary with pH and solvent systems?
The compound’s solubility is pH-dependent due to its sulfonic acid group (pKa ~0.6–1.5) and methylamino group (pKa ~9–10). In acidic conditions (pH < 2), the sulfonate group is protonated, reducing aqueous solubility. In alkaline media (pH > 10), the methylamino group deprotonates, enhancing solubility. Polar aprotic solvents (e.g., DMSO) improve solubility compared to non-polar solvents .
Advanced Research Questions
Q. How can researchers design robust toxicological studies for 6-(Methylamino)naphthalene-2-sulphonic acid to minimize bias?
To minimize bias in animal studies:
- Randomization : Administer doses using stratified randomization to account for weight/age variability .
- Allocation Concealment : Use blinded syringes or coded vials to prevent selection bias .
- Endpoint Selection : Predefine primary endpoints (e.g., liver enzyme levels, histopathology) to avoid data dredging .
- Positive/Negative Controls : Include reference compounds (e.g., naphthalene derivatives with known toxicity) for comparative analysis .
Q. How can conflicting data on the genotoxicity of sulfonic acid derivatives be resolved?
Conflicting results (e.g., Ames test vs. comet assay outcomes) may arise from metabolite variability or assay sensitivity. Strategies include:
- Meta-Analysis : Pool data from multiple studies using PRISMA guidelines to identify trends .
- Dose-Response Analysis : Assess whether genotoxicity occurs only at supraphysiological doses .
- Mechanistic Studies : Use in vitro models (e.g., human hepatocytes) to evaluate metabolic activation pathways (e.g., CYP450-mediated oxidation) .
Q. What methodologies are suitable for studying 6-(Methylamino)naphthalene-2-sulphonic acid in drug delivery systems?
- Stability Testing : Use accelerated stability protocols (40°C/75% RH for 6 months) to assess degradation under stress conditions .
- Encapsulation Efficiency : Measure via HPLC after nanoparticle synthesis (e.g., PLGA nanoparticles) .
- In Vitro Release Kinetics : Employ dialysis membranes in PBS (pH 7.4) with sink conditions, sampling at intervals for LC-MS quantification .
Q. How can computational modeling predict the environmental fate of 6-(Methylamino)naphthalene-2-sulphonic acid?
- QSAR Models : Predict biodegradation half-life using substituent parameters (e.g., Hammett constants for sulfonic acid groups) .
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter to estimate adsorption coefficients (K) .
- EPI Suite : Use EPA’s software to estimate bioaccumulation potential (BCF) and aquatic toxicity (LC) .
Tables for Key Data
Table 1. Comparison of Sulfonic Acid Derivatives’ Properties
Table 2. Methodological Checklist for Reducing Experimental Bias
| Criteria | Implementation Example |
|---|---|
| Randomization | Stratified randomization by animal weight |
| Blinding | Double-blinded dose administration |
| Control Groups | Vehicle-only and positive control (e.g., 2-naphthylamine) |
| Outcome Pre-specification | Define histopathology endpoints in protocol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
